molecular formula C16H26N2O B10970686 1,1-Dibutyl-3-(3-methylphenyl)urea CAS No. 86781-16-0

1,1-Dibutyl-3-(3-methylphenyl)urea

Cat. No.: B10970686
CAS No.: 86781-16-0
M. Wt: 262.39 g/mol
InChI Key: HKKNIVLOYNGPJM-UHFFFAOYSA-N
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Description

1,1-Dibutyl-3-(3-methylphenyl)urea is an organic compound with the molecular formula C15H24N2O It is a derivative of urea, where the hydrogen atoms of the urea molecule are replaced by butyl and methylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Dibutyl-3-(3-methylphenyl)urea typically involves the reaction of 3-methylphenyl isocyanate with dibutylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

3-methylphenyl isocyanate+dibutylamineThis compound\text{3-methylphenyl isocyanate} + \text{dibutylamine} \rightarrow \text{this compound} 3-methylphenyl isocyanate+dibutylamine→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a usable form.

Chemical Reactions Analysis

Types of Reactions

1,1-Dibutyl-3-(3-methylphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

1,1-Dibutyl-3-(3-methylphenyl)urea has several applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research may explore its potential therapeutic applications or its role as a precursor for pharmaceutical compounds.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,1-Dibutyl-3-(3-methylphenyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, leading to a cascade of biochemical events. The exact mechanism can vary depending on the context of its use and the specific biological or chemical system involved.

Comparison with Similar Compounds

Similar Compounds

Comparison

1,1-Dibutyl-3-(3-methylphenyl)urea is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity. These differences can be attributed to the nature and position of the substituents on the urea core.

Properties

CAS No.

86781-16-0

Molecular Formula

C16H26N2O

Molecular Weight

262.39 g/mol

IUPAC Name

1,1-dibutyl-3-(3-methylphenyl)urea

InChI

InChI=1S/C16H26N2O/c1-4-6-11-18(12-7-5-2)16(19)17-15-10-8-9-14(3)13-15/h8-10,13H,4-7,11-12H2,1-3H3,(H,17,19)

InChI Key

HKKNIVLOYNGPJM-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)C(=O)NC1=CC=CC(=C1)C

Origin of Product

United States

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